molecular formula C7F14 B12570953 Cyclobutane, pentafluorotris(trifluoromethyl)- CAS No. 444883-26-5

Cyclobutane, pentafluorotris(trifluoromethyl)-

Cat. No.: B12570953
CAS No.: 444883-26-5
M. Wt: 350.05 g/mol
InChI Key: YUFJLVUCHXMKKM-UHFFFAOYSA-N
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Description

Cyclobutane, pentafluorotris(trifluoromethyl)- is a highly fluorinated organic compound with the molecular formula C7F14. This compound is characterized by a cyclobutane ring substituted with three trifluoromethyl groups and five fluorine atoms. The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutane, pentafluorotris(trifluoromethyl)- typically involves the [2 + 2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be carried out using different mechanisms, including photochemical and thermal processes. For instance, starting from readily available 4-oxocyclobutane precursors, the compound can be synthesized through selective C–F bond activation . The reaction conditions often involve the use of trifluoromethylating agents and fluorine sources under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of cyclobutane, pentafluorotris(trifluoromethyl)- may involve scalable synthetic methods that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced fluorination techniques to achieve efficient production. The use of green chemistry principles, such as solvent-controlled reactions and renewable energy sources, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, pentafluorotris(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, fluorine sources, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of cyclobutane, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Mechanism of Action

The mechanism by which cyclobutane, pentafluorotris(trifluoromethyl)- exerts its effects involves the activation of specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclobutane, pentafluorotris(trifluoromethyl)- include:

Uniqueness

Cyclobutane, pentafluorotris(trifluoromethyl)- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, reactivity, and biological activity. This makes it a valuable compound in various scientific and industrial applications, distinguishing it from other fluorinated cyclobutanes .

Properties

CAS No.

444883-26-5

Molecular Formula

C7F14

Molecular Weight

350.05 g/mol

IUPAC Name

1,1,2,2,3-pentafluoro-3,4,4-tris(trifluoromethyl)cyclobutane

InChI

InChI=1S/C7F14/c8-2(7(19,20)21)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12

InChI Key

YUFJLVUCHXMKKM-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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